2-Bromo-5-chloro-4-fluorobenzoyl chloride
Overview
Description
2-Bromo-5-chloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-chloro-4-fluorobenzoyl chloride involves the acylation of 2,4-dichloro-5-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours .
Another method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. This reaction is conducted under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from benzoic acid.
Aluminum Chloride: Acts as a catalyst in acylation reactions.
Oxalyl Chloride: Used in the synthesis of the compound from dichlorofluorobenzene.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products will vary based on the nucleophile introduced.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorobenzoyl chloride is widely used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those requiring specific halogenated benzoyl groups.
Agrochemicals: It is utilized in the synthesis of agrochemical products, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is primarily due to the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents, which enhance the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-fluorobenzoyl chloride: Similar in structure but with different positions of the substituents.
2-Chloro-4-fluorobenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain acylation reactions.
4-Fluorobenzoyl chloride: Contains only the fluorine substituent, resulting in different reactivity and applications.
Uniqueness
2-Bromo-5-chloro-4-fluorobenzoyl chloride is unique due to the presence of three different halogen substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJIRFVACPVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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